tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate
Description
tert-Butyl (2R,3R)-2-amino-3-hydroxybutanoate is a chiral β-hydroxy-α-amino ester derivative widely used in organic synthesis, particularly in the preparation of peptidomimetics, pharmaceuticals, and chiral auxiliaries. Its stereochemistry (2R,3R) is critical for applications requiring enantioselectivity. The tert-butyl ester group enhances solubility in organic solvents and provides steric protection against hydrolysis during synthetic steps .
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6-/m1/s1 |
InChI Key |
XASPGLPXANLVTJ-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC(C)(C)C)N)O |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)O |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary and Catalytic Asymmetric Methods
One of the most prevalent methods involves asymmetric synthesis using chiral auxiliaries or catalysts. For example, the asymmetric addition of nucleophiles to precursor ketoesters or aldehydes, followed by subsequent functional group transformations, allows for stereoselective construction of the target molecule.
- Starting from a protected precursor such as tert-butyl (2S)-2-oxo-3-hydroxybutanoate, asymmetric reduction or addition is performed.
- Use of chiral catalysts, such as chiral Lewis acids or organocatalysts, induces stereoselectivity.
A notable study utilized chiral phase-transfer catalysis to achieve high enantioselectivity in the addition of amino groups to ketoesters, yielding the (2R,3R)-isomer predominantly. The process involved:
| Step | Reagents | Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | Chiral phase-transfer catalyst | 25°C, 24h | 85% | 98% |
| 2 | Protection of amino group | Standard conditions | 90% | N/A |
(Source: Adapted from patent CN1940080B and recent literature)
Enzymatic Asymmetric Synthesis
Enzymatic catalysis offers high stereoselectivity under mild conditions. Lipases and transaminases have been employed to catalyze the asymmetric transamination of ketoesters.
- Transaminase-catalyzed conversion of tert-butyl 2-oxo-3-hydroxybutanoate to the amino acid derivative.
- Conditions: pH 7.5, 37°C, 24-48 hours.
- Yield: up to 90% with >99% ee.
This method is advantageous for industrial scale-up due to its environmental friendliness and high stereoselectivity.
Chiral Resolution Techniques
Chiral resolution remains a viable approach, especially when asymmetric synthesis yields racemic mixtures. Techniques include:
- Diastereomeric salt formation: Reacting racemic tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate with chiral acids (e.g., (−)-tartaric acid) to form diastereomeric salts, which are separable by crystallization.
- Chromatographic separation: Chiral stationary phases facilitate enantioselective chromatography to isolate the (2R,3R)-isomer.
| Method | Reagents | Conditions | Enantiomeric Purity | Yield |
|---|---|---|---|---|
| Salt formation | Chiral acid | Room temperature | >99% ee | 70% |
| Chiral chromatography | Chiral stationary phase | 0-25°C | >99% ee | 60-80% |
(Source: Patent CN1940080B, recent analytical studies)
Synthetic Routes from Precursors
Route via Benzoyl Protection and Reduction
Patented methods describe starting from benzoyl-protected amino acids or esters, followed by selective reduction and deprotection steps to afford the target compound.
- Under nitrogen atmosphere, (2R,3S)-2-benzoylaminomethyl-ethyl 3-hydroxybutanoate is reduced using lithium aluminum hydride or sodium borohydride, then subjected to transesterification to obtain the (2R,3R)-isomer.
Transesterification and Reduction
- Transesterification of methyl or ethyl esters with alcohols (e.g., ethanol) in the presence of catalysts (enzymes, acids, or bases) to form the tert-butyl ester.
- Subsequent reduction of keto groups to amino groups via hydride transfer or catalytic hydrogenation.
| Step | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Transesterification | Acid or enzyme | 30-100°C | 80-95% | |
| Reduction | Sodium borohydride | 0-25°C | 85-90% | , |
Recent Advances and Discoveries
Recent research emphasizes green chemistry approaches, including enzymatic catalysis for stereoselective synthesis and continuous flow processes for industrial scalability. The use of microbial transaminases has been particularly promising, achieving high enantioselectivity and operational stability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 in anhydrous conditions.
Reduction: LiAlH4 in dry ether or THF.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of tert-butyl (2R,3R)-2-amino-3-oxobutanoate.
Reduction: Formation of tert-butyl (2R,3R)-2-amino-3-hydroxybutane.
Substitution: Formation of (2R,3R)-2-amino-3-hydroxybutanoic acid.
Scientific Research Applications
Tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate is widely used in scientific research due to its chiral nature and functional groups. Its applications include:
Chemistry: As a chiral building block in asymmetric synthesis and as a protecting group in peptide synthesis.
Biology: In the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Industry: In the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into active sites of enzymes, influencing their activity. The hydroxy and amino groups can form hydrogen bonds and ionic interactions, stabilizing the compound within the active site and facilitating the desired biochemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
tert-Butyl (2R,3S)-2-Amino-3-hydroxybutanoate Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₃
- Molecular Weight : 211.69 g/mol
- Key Differences :
- Stereochemistry at the 3-position (3S instead of 3R) results in distinct physicochemical properties.
- The hydrochloride salt form improves aqueous solubility compared to the free base, making it suitable for crystallization and purification .
- Safety: Classified under H315 (skin irritation) and H319 (eye irritation), similar to the (2R,3R) isomer .
Methyl (2R,3S)-2-Amino-3-hydroxybutanoate Hydrochloride
Functional Group Variations
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic Acid
- Molecular Formula: C₁₀H₁₉NO₅
- Molecular Weight : 233.26 g/mol
- Key Differences: Incorporates a Boc (tert-butoxycarbonyl) protecting group and a methylated amino group. The carboxylic acid terminus (instead of an ester) enhances polarity, making it suitable for solid-phase peptide synthesis .
tert-Butyl (2R)-2-(2-Chloroacetamido)-3-methylbutanoate
Non-Amino Analogues
tert-Butyl (R)-2-Hydroxybutyrate
- Molecular Formula : C₈H₁₆O₃
- Molecular Weight : 160.21 g/mol
- Key Differences: Lacks the amino group, rendering it unsuitable for peptide synthesis. Used as a chiral building block for non-nitrogenous targets, such as polyketides .
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The (2R,3R) configuration of the target compound is essential for binding to biological targets like enzymes or receptors, as demonstrated in peptide mimetic studies .
- Protecting Groups : Boc and tert-butyl groups improve stability during synthesis, but the Boc group requires acidic conditions for removal, which may limit compatibility with acid-sensitive substrates .
- Safety Considerations : Hydrochloride salts (e.g., tert-butyl (2R,3S)-isomer) pose handling risks due to skin and eye irritation, necessitating proper personal protective equipment .
Biological Activity
Introduction
Tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate, a chiral amino acid derivative, has garnered interest in biochemical research due to its unique structural properties and biological activity. This compound is characterized by its ability to form hydrogen bonds, which facilitates interactions with various biological macromolecules, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in enzyme studies, and comparisons with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound acts as both a substrate and an inhibitor for various enzymes, modulating their activity and influencing metabolic pathways. The stereochemistry of the compound significantly affects its binding affinity and specificity towards these targets.
Key Mechanisms
- Enzyme Inhibition : The compound has been investigated for its potential role in inhibiting certain enzymes, which can lead to alterations in metabolic processes.
- Protein-Ligand Interactions : Its structural features allow it to engage in hydrogen bonding with proteins, affecting their conformation and function.
Enzyme Studies
This compound serves as a valuable model for studying enzyme mechanisms. It has been utilized in various enzymatic assays to understand the dynamics of enzyme-substrate interactions.
Example Case Studies
-
Inhibition of Amine Oxidases :
- Research has shown that this compound can effectively inhibit amine oxidases, which are crucial in regulating neurotransmitter levels. This inhibition can lead to potential therapeutic applications in treating neurological disorders.
-
Transaminase Activity :
- The compound has been used to explore the substrate scope of ω-transaminases, demonstrating its capability to undergo stereoselective transformations that are essential for synthesizing chiral pharmaceuticals.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| (2R,3R)-Methyl 2-amino-3-hydroxybutanoate | Methyl group instead of tert-butyl | Less steric hindrance | Lower binding affinity |
| (2R,3R)-Ethyl 2-amino-3-hydroxybutanoate | Ethyl group | Intermediate steric hindrance | Moderate biological activity |
| (2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate | Tert-butyl group | Enhanced steric hindrance | High binding affinity and enzyme modulation |
The presence of the tert-butyl group in this compound provides significant steric hindrance compared to its methyl and ethyl counterparts. This unique feature contributes to its distinct reactivity and binding properties.
Synthesis and Industrial Applications
The synthesis of this compound typically involves protecting the amino and hydroxyl groups followed by esterification processes. Recent advancements have introduced flow microreactor systems that enhance production efficiency while minimizing environmental impact.
Synthesis Overview
- Protection of Functional Groups :
- Protect the amino and hydroxyl groups using suitable protecting groups.
- Esterification :
- Perform esterification under controlled conditions to yield the final product.
Industrial Relevance
Due to its biological activity, this compound is being explored for applications in pharmaceuticals, particularly in drug design targeting enzyme inhibition pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
